molecular formula C12H16O2 B14846959 2-(Cyclopropylmethoxy)-6-ethylphenol

2-(Cyclopropylmethoxy)-6-ethylphenol

Cat. No.: B14846959
M. Wt: 192.25 g/mol
InChI Key: NESOOJAJPHUEFN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-ethylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-ethylphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-ethylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or reduced phenolic compounds.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays.

    Medicine: It could be investigated for its potential pharmacological properties, such as antimicrobial or anti-inflammatory activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-ethylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group and the phenolic hydroxyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)phenol: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    6-Ethylphenol:

    2-Methoxy-6-ethylphenol: Contains a methoxy group instead of a cyclopropylmethoxy group, which can influence its reactivity and interactions.

Uniqueness

2-(Cyclopropylmethoxy)-6-ethylphenol is unique due to the presence of both the cyclopropylmethoxy and ethyl groups on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and potential steric effects, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-6-ethylphenol

InChI

InChI=1S/C12H16O2/c1-2-10-4-3-5-11(12(10)13)14-8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3

InChI Key

NESOOJAJPHUEFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OCC2CC2)O

Origin of Product

United States

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